molecular formula C19H16ClN3O3S B7728194 MFCD06011011

MFCD06011011

Cat. No.: B7728194
M. Wt: 401.9 g/mol
InChI Key: RRPBAQZENPMIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD06011011 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06011011 involves several steps, including the use of specific reagents and catalysts. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield. Common methods include:

    Step 1: Initial reaction with reagent A under temperature X°C.

    Step 2: Addition of catalyst B and heating to Y°C.

    Step 3: Purification through distillation or crystallization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. This ensures consistent quality and efficiency in production. The process typically involves:

    Bulk Mixing: Combining raw materials in large quantities.

    Controlled Reaction: Maintaining specific temperatures and pressures.

    Purification: Using industrial-scale distillation or filtration systems.

Chemical Reactions Analysis

Types of Reactions

MFCD06011011 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized products.

    Reduction: Can be reduced using reducing agents to yield different compounds.

    Substitution: Participates in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Uses reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Involves reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Often uses halogens or other nucleophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

MFCD06011011 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Plays a role in biochemical assays and molecular biology experiments.

    Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which MFCD06011011 exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the application and the biological system .

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c1-25-15-8-3-11(9-16(15)26-2)17-22-18(24)14(10-21)19(27)23(17)13-6-4-12(20)5-7-13/h3-9,17,27H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPBAQZENPMIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NC(=O)C(=C(N2C3=CC=C(C=C3)Cl)S)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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